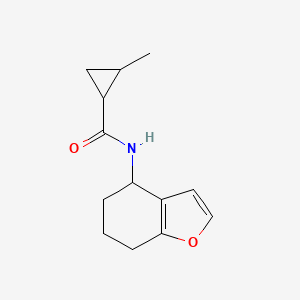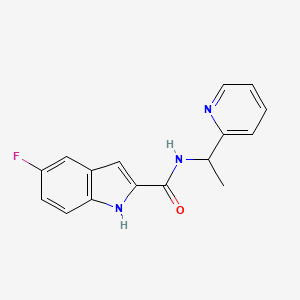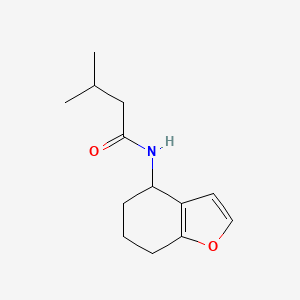
3-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide, commonly known as MTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTB belongs to the family of benzofuran derivatives and has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-oxidant activities.
Mechanism of Action
The exact mechanism of action of MTB is not fully understood. However, it has been proposed that MTB exerts its pharmacological effects by modulating various signaling pathways in the body. For example, MTB has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. MTB has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
MTB has been found to exert various biochemical and physiological effects in the body. For example, MTB has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. MTB has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Additionally, MTB has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of oxidative stress.
Advantages and Limitations for Lab Experiments
MTB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. MTB is also stable and can be stored for long periods without degradation. However, MTB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in some animal models. Additionally, the exact mechanism of action of MTB is not fully understood, which can make it challenging to design experiments to study its pharmacological effects.
Future Directions
MTB has shown promising results in preclinical studies for its potential therapeutic applications. However, further research is needed to fully understand its pharmacological effects and to determine its safety and efficacy in humans. Some future directions for research on MTB include:
1. Investigating the effects of MTB on other signaling pathways involved in inflammation and cancer.
2. Studying the effects of MTB on different types of cancer cells.
3. Examining the safety and efficacy of MTB in human clinical trials.
4. Developing new formulations of MTB to improve its solubility and bioavailability.
5. Investigating the potential of MTB as a combination therapy with other anti-cancer drugs.
In conclusion, MTB is a synthetic compound that has shown promising results for its potential therapeutic applications. It possesses anti-inflammatory, anti-cancer, and anti-oxidant properties and has been studied extensively in animal models. However, further research is needed to fully understand its pharmacological effects and to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of MTB involves the reaction of 3-methylbutanoic acid with 4,5,6,7-tetrahydro-1-benzofuran-4-carboxylic acid chloride in the presence of a suitable base. The resulting product is then treated with ammonia to yield MTB. The synthesis of MTB has been optimized to ensure high yield and purity of the compound.
Scientific Research Applications
MTB has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties and has been shown to reduce inflammation in various animal models. MTB has also been found to possess anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MTB has been found to possess anti-oxidant properties and has been shown to protect against oxidative stress-induced damage.
properties
IUPAC Name |
3-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9(2)8-13(15)14-11-4-3-5-12-10(11)6-7-16-12/h6-7,9,11H,3-5,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVMHUMCUWUUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCCC2=C1C=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

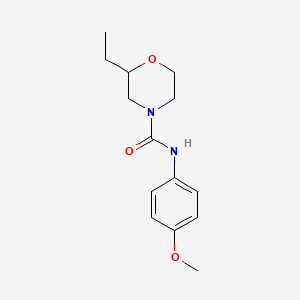
![N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7494228.png)
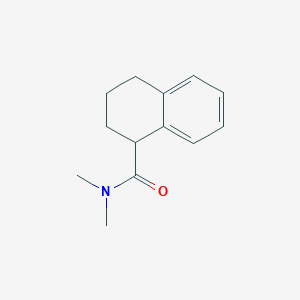
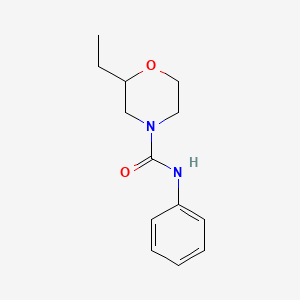
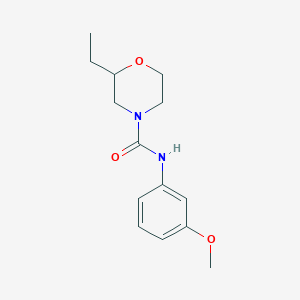
![2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7494247.png)
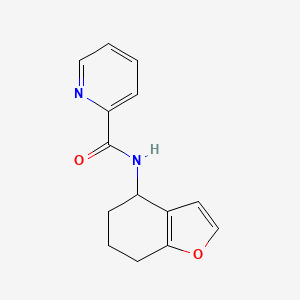
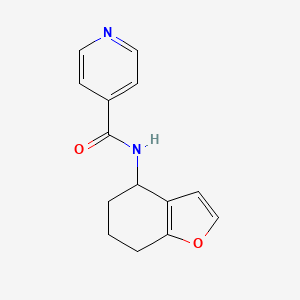
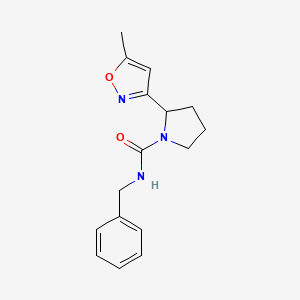
![1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7494267.png)
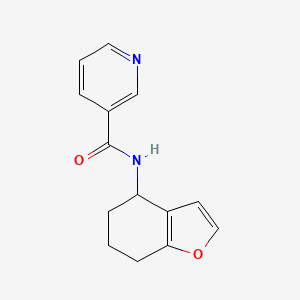
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494280.png)
